Tetrahydrate;hydrochloride

Description

Properties

CAS No. |

32862-90-1 |

|---|---|

Molecular Formula |

ClH9O4 |

Molecular Weight |

108.52 g/mol |

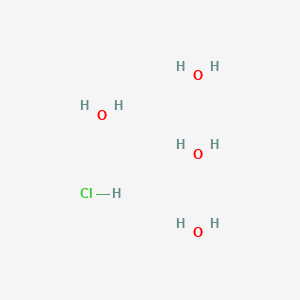

IUPAC Name |

tetrahydrate;hydrochloride |

InChI |

InChI=1S/ClH.4H2O/h1H;4*1H2 |

InChI Key |

ZUUZGQPEQORUEV-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Hydrate Forms and Stability

Hydration significantly impacts stability and shelf life. BER hydrochloride tetrahydrate (1BER-1HCl-4W) is less hygroscopic than its anhydrous form, reducing degradation risks during storage . In contrast, tetrachloroauric acid tetrahydrate (HAuCl₄·4H₂O) is preferred in nanotechnology for its controlled reactivity in aqueous synthesis of gold nanoparticles .

Table 1: Comparison of Hydrochloride Hydrates

Solubility and Reactivity

Tetrahydrate hydrochlorides generally exhibit higher aqueous solubility than anhydrous forms. For instance, dopamine hydrochloride (used in nanohydroxyapatite synthesis) dissolves readily in water-ethanol mixtures, facilitating bioactivity in hybrid materials . Conversely, anhydrous hydrochloride salts like mecamylamine hydrochloride are preferred in dry pharmaceutical formulations due to reduced moisture sensitivity .

Case Studies of Structurally Similar Compounds

Berberine Hydrochloride vs. Harmaline Hydrochloride Dihydrate

BER hydrochloride tetrahydrate and harmaline hydrochloride dihydrate (7-methoxy-1-methyl-4,9-dihydro-3H-β-carboline) both serve as alkaloid derivatives but differ in hydration and applications. While BER is used for antimicrobial and hypoglycemic activities , harmaline dihydrate is studied for its neuroactive properties .

Table 2: Functional Comparison of Alkaloid Hydrochlorides

Gonadorelin Analogs in Veterinary Medicine

Gonadorelin diacetate tetrahydrate (Cystorelin®) and gonadorelin hydrochloride (Factrel®) are both GnRH agonists but differ in salt composition. The diacetate tetrahydrate form may provide slower release kinetics due to its hydrated structure, though clinical trials showed similar progesterone-boosting effects in cattle .

Q & A

Q. How can researchers determine the hydration state of a hydrochloride salt in crystalline forms?

Methodological Answer: Use a combination of thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to measure weight loss corresponding to water release. X-ray diffraction (XRD) can confirm structural changes during dehydration. For example, thallium(III) chloride tetrahydrate’s hydration state was validated via PubChem data, which includes crystallographic descriptors like InChI and SMILES . Cross-reference with dynamic vapor sorption (DVS) to assess hygroscopicity under controlled humidity.

Q. What experimental parameters are critical for synthesizing stable tetrahydrate complexes?

Methodological Answer: Control stoichiometry, pH, and solvent polarity during crystallization. In the synthesis of Mo-polydopamine hybrids, maintaining pH at 8.5 ± 0.1 with ammonium hydroxide ensured proper coordination between ammonium molybdate tetrahydrate and dopamine hydrochloride . Slow evaporation or cooling rates enhance crystal lattice integrity, as seen in LiBArF·4H₂O, where tetrahedral water coordination was confirmed via low-temperature XRD .

Q. Which analytical techniques differentiate between anhydrous and hydrated hydrochloride salts?

Methodological Answer: Pair Raman spectroscopy with solid-state NMR. Raman identifies O–H stretching modes (~3000–3500 cm⁻¹) in hydrates, while ¹H NMR quantifies bound water. For instance, berberine chloride’s tetrahydrate form showed distinct proton environments compared to its anhydrous form in cocrystallization studies . Complement with Karl Fischer titration for precise water content measurement.

Advanced Research Questions

Q. How can conflicting structural data on tin tetrachloride hydrates be resolved?

Methodological Answer: Perform targeted crystallization under non-commercial conditions. Structural discrepancies (e.g., tri- vs. tetrahydrate) arise from varying synthetic routes. Replicate methods from Barnes et al. (1980) using non-commercial precursors and single-crystal XRD at multiple temperatures to compare bond lengths and coordination geometry with reported data . Pair with density functional theory (DFT) simulations to model hydrate stability.

Q. What mechanistic insights explain pH-dependent morphology in gold nanoparticle synthesis using hydrochloride salts?

Methodological Answer: Adjust pH to modulate reduction kinetics and ligand binding. In HAuCl₄·4H₂O-based syntheses, hydroxylamine hydrochloride’s reducing efficiency peaks at pH 4–5, favoring anisotropic growth of nanorods. Use UV-vis spectroscopy to track plasmon resonance shifts (e.g., from 520 nm to >600 nm) and TEM to correlate morphology with pH . Surface-enhanced Raman scattering (SERS) can probe ligand adsorption dynamics.

Q. How do hydration states influence the pharmacokinetic stability of hydrochloride-based pharmaceuticals?

Methodological Answer: Conduct accelerated stability testing under ICH guidelines (25°C/60% RH). Compare dissolution rates and degradation products of anhydrous vs. tetrahydrate forms via HPLC-MS. For berberine chloride tetrahydrate, hydration stabilizes the crystal lattice against thermal decomposition, as shown by DSC endotherms at 110–130°C . Use powder XRD to monitor phase transitions during stress testing.

Q. What strategies address contradictions in spectroscopic data for hydration-dependent metal complexes?

Methodological Answer: Employ multi-technique validation. For example, in FeCl₂·4H₂O-containing nanoroses, combine Mössbauer spectroscopy (to identify Fe²⁺/Fe³⁺ ratios) with XPS (surface oxidation states) and magnetometry (superparamagnetic behavior). Discrepancies in magnetic data may arise from surface hydration layers, which can be minimized via inert-atmosphere handling .

Data Analysis & Experimental Design

Q. How to optimize reaction conditions for hydrochloride salt synthesis with minimal hydrate impurities?

Methodological Answer: Use design of experiments (DoE) to screen solvent systems and drying protocols. For tetraphenylarsonium chloride hydrochloride, anhydrous conditions (e.g., refluxing in chlorobenzene) and vacuum drying reduced water uptake, as validated by TGA . Response surface methodology (RSM) can model the impact of temperature and agitation on yield.

Q. What statistical approaches reconcile variability in hydration-dependent toxicity data?

Methodological Answer: Apply multivariate analysis to isolate hydration effects from confounding variables. For thallium(III) chloride tetrahydrate, maternal mortality data in rats showed dose-dependent trends; use ANOVA to compare hydrated vs. anhydrous forms while controlling for bioavailability differences . Meta-analysis of peer-reviewed studies (excluding non-validated sources) enhances reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.